![molecular formula C7H13Cl2N3 B1429366 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride CAS No. 55299-96-2](/img/structure/B1429366.png)
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to changes in cellular function and structure.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Action Environment
The compound is stable in an inert atmosphere and at room temperature . Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .
Cellular Effects
Imidazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride (CAS No. 72748-85-7) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- CAS Number : 72748-85-7
- Purity : Minimum 95% .
The biological activity of this compound primarily involves interactions with various biological targets:
- Antiviral Activity : Research indicates that imidazole derivatives can inhibit viral replication by targeting key enzymes involved in the viral life cycle. For instance, compounds similar to this benzimidazole derivative have shown efficacy against viruses such as Dengue and Yellow Fever by inhibiting IMP dehydrogenase (IMPDH), an essential enzyme for guanine nucleotide synthesis .
- Anticancer Potential : The compound has been studied for its potential in cancer therapy. It exhibits cytotoxic effects on various cancer cell lines, suggesting a role in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest that benzimidazole derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
Case Studies
- Dengue Virus Inhibition : A study demonstrated that the compound exhibited significant antiviral activity against the Dengue virus with an EC50 value of approximately 2 μM, highlighting its potential as a therapeutic agent for viral infections .
- Cancer Cell Line Studies : In a series of experiments on breast and lung cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic activities, making it a subject of interest in drug development. Its applications include:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydro-benzimidazole compounds can exhibit significant antimicrobial effects against various pathogens.
- Antiviral Properties : Research indicates potential activity against viral infections, contributing to the development of antiviral therapies.
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its anticancer mechanisms.
Biological Research
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine is used in biological studies for:
- Enzyme Inhibitors : The compound serves as a model for studying enzyme inhibition mechanisms, particularly in relation to metabolic pathways.
- Receptor Modulation : Its structural properties allow it to interact with various receptors, making it valuable for pharmacological research.
Material Science
In material science, this compound is utilized for:
- Catalysis : It acts as a catalyst in several organic reactions due to its ability to stabilize transition states.
- Synthesis of Complex Heterocycles : The compound is a precursor for synthesizing more complex heterocyclic structures used in various applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of tetrahydro-benzimidazole derivatives. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Research
In a study investigating the anticancer potential of benzimidazole derivatives, researchers found that compounds similar to 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine significantly inhibited the growth of human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Q & A
Q. Basic: How can researchers optimize the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride to improve yield and purity?
Methodological Answer:
Synthesis optimization often involves solvent selection, temperature control, and catalyst tuning. For imidazole derivatives, a base-promoted approach under nitrogen atmosphere (e.g., dry DMF at 120°C) has been effective for similar compounds . Sodium metabisulfite can act as a mild oxidizing agent to stabilize intermediates. Post-synthesis purification via HPLC or recrystallization (e.g., using isopropyl alcohol) enhances purity, as demonstrated in analogous imidazole syntheses . Monitor reaction progress with TLC and adjust stoichiometric ratios (e.g., aldehyde:amine = 1:1) to minimize side products .
Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should they be interpreted?
Methodological Answer:
Combine 1H/13C-NMR and mass spectrometry (MS) for structural confirmation. For NMR, focus on characteristic peaks: aromatic protons (δ 6.8–7.8 ppm) and amine protons (δ 2.3–5.0 ppm) in CDCl3 or DMSO-d6 . Assign dihydrochloride protons using pH-dependent shifts. MS (ESI+) should show molecular ion peaks matching the molecular formula (C₇H₁₀N₃Cl₂). For purity, use elemental analysis to verify %C, %H, and %N within ±0.4% of theoretical values .
Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer:
Unexpected splitting may arise from tautomerism or residual solvents. Perform variable-temperature NMR to assess dynamic processes (e.g., amine proton exchange) . For diastereomeric mixtures, use chiral HPLC or polarimetry. If impurities persist, employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate isomers . Cross-validate with IR spectroscopy to confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
Q. Advanced: What mechanistic insights explain the formation of side products during synthesis?
Methodological Answer:
Side products often stem from over-oxidation or incomplete cyclization. For example, ketone intermediates may form spiro-fused byproducts under basic conditions . Use DFT calculations to model transition states and identify energetically favorable pathways. Kinetic studies (e.g., varying reaction time) can reveal competing pathways: at 18 hours, bisulfite-mediated cyclization dominates, but prolonged heating may degrade the product .
Q. Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of aerosols . In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation. Store the compound in a desiccator at 4°C to prevent hygroscopic degradation .
Q. Advanced: How can computational methods (e.g., DFT, molecular docking) guide biological activity studies of this compound?
Methodological Answer:
Perform DFT calculations (e.g., Gaussian 16) to predict electron density maps and reactive sites (e.g., amine groups for H-bonding) . For antimicrobial studies, dock the compound into bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina. Validate predictions with in vitro assays (MIC tests) against Gram-positive/negative strains .
Q. Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
Use flow chemistry to control reaction parameters (temperature, residence time) and minimize racemization . For chiral centers, employ asymmetric catalysis (e.g., chiral amines or transition-metal complexes). Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns . Pilot studies at 10x scale can identify mixing inefficiencies or exothermic risks.
Q. Basic: How should researchers validate the compound’s stability under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies: expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC . For freeze-thaw stability, cycle between −20°C and room temperature. UV-Vis spectroscopy (λmax ~260 nm) detects aromatic ring decomposition. Report degradation products using LC-MS and adjust storage to argon-filled vials if oxidation is observed .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFJCLMTULYQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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